3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide
Description
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide is a benzamide derivative characterized by a nitro-substituted phenoxy group at position 3 of the benzamide core. Its structure includes a 1-hydroxyethyl substituent at position 5 of the nitrophenoxy ring and dimethylamino groups on the benzamide nitrogen.
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-[5-(1-hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)12-7-8-15(19(22)23)16(10-12)24-14-6-4-5-13(9-14)17(21)18(2)3/h4-11,20H,1-3H3 |
InChI Key |
KWRXFYRQNOYTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes and Reaction Conditions
Amidation to Form N,N-Dimethylbenzamide
- The amidation step involves reacting the hydroxyethyl-nitrophenoxy intermediate with N,N-dimethylamine or its derivatives.
- This is typically performed under anhydrous conditions to prevent hydrolysis of the amide bond.
- Basic media or organic bases like pyridine may be used to facilitate the reaction.
- Reaction times vary from several hours to overnight (16–18 h) at room temperature or slightly elevated temperatures.
One-Pot and Multi-Step Processes
- Industrial synthesis may optimize the process by combining multiple steps in a one-pot reaction to improve efficiency and yield.
- For example, nitration, etherification, and amidation can be sequentially conducted without isolating intermediates, with careful monitoring of reaction progress by TLC or HPLC.
- Solvents such as tetrahydrofuran (THF), toluene, or alcohols are commonly used, chosen for their inertness and ability to dissolve reactants.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ or milder nitrating agents | 0–30 | Acetic acid, others | Controlled to avoid over-nitration |
| Etherification | 1-Hydroxyethyl derivative, base (pyridine) | 60–80 | THF, toluene | Inert atmosphere, catalyst optional |
| Amidation | N,N-Dimethylamine, organic base | 20–40 | Anhydrous solvent | Avoid hydrolysis, long reaction times |
Purification and Characterization
Purification Techniques
- Recrystallization from suitable solvents to enhance purity.
- Chromatography (e.g., silica gel column chromatography) to separate by-products.
- Liquid-liquid extraction to remove impurities after reaction completion.
Analytical Characterization
| Technique | Purpose | Details |
|---|---|---|
| Reverse-phase HPLC | Purity assessment | C18 column, acetonitrile/water mobile phase, detection of impurities ≥0.1% |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H NMR: aromatic protons δ 6.5–8.5 ppm, hydroxyethyl CH₃ δ 1.2–1.5 ppm, dimethylamide δ 2.8–3.2 ppm ¹³C NMR: carbonyl and aromatic carbons |
| Mass Spectrometry (MS) | Molecular ion and fragmentation | High-resolution ESI-MS for [M+H]⁺ ion |
| X-ray Diffraction (XRD) | Crystal structure and hydrogen bonding | Single-crystal XRD to resolve nitro group orientation |
Research Findings and Perspectives
Chemical Reactivity
- The hydroxyethyl group is susceptible to oxidation (e.g., by KMnO₄ or CrO₃) to form carbonyl derivatives.
- The nitro group can be reduced to an amino group using catalytic hydrogenation (Pd/C + H₂) or chemical reductants like sodium borohydride.
- The phenoxy moiety allows nucleophilic substitution, enabling further functionalization.
Biological and Industrial Relevance
- The compound’s structure, featuring electron-withdrawing nitro and hydrogen-bonding hydroxyl groups, facilitates interactions with biological targets, suggesting potential for enzyme inhibition.
- Its chemical scaffold is related to known kinase inhibitors and bronchodilators, indicating medicinal chemistry interest.
- Industrial synthesis focuses on maximizing yield and purity while minimizing by-products and hazardous reagents.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, controlled temp | 80–90 | Avoid over-nitration |
| Etherification | 1-Hydroxyethyl derivative, base, catalyst | 70–85 | Inert atmosphere, catalyst improves rate |
| Amidation | N,N-Dimethylamine, anhydrous conditions | 75–90 | Long reaction time, moisture sensitive |
| One-pot synthesis (optional) | Sequential addition without isolation | 65–80 | Improved efficiency, requires monitoring |
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds highlight key similarities and differences (Table 1):
Table 1: Structural Comparison of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide with Analogues
Key Observations:
However, the hydroxyethyl group in the target compound may confer distinct solubility or metabolic stability compared to phenyl-substituted analogues.
Hydroxyalkyl Motifs: The 1-hydroxyethyl group in the target compound is structurally analogous to the hydroxyethyl substituent in Bambuterol hydrochloride , a bronchodilator.
N,N-Dimethylbenzamide Scaffold: The N,N-dimethyl group is shared with 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-...-N,N-dimethylbenzamide , a kinase inhibitor. This motif likely reduces basicity and enhances membrane permeability compared to non-dimethylated analogues.
Thiazole-Containing Analogues: N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide demonstrates the versatility of nitrobenzamide derivatives in heterocyclic drug design, though the target compound’s phenoxy group may offer distinct steric or electronic properties.
Biological Activity
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenoxy group and a dimethylbenzamide moiety , with a molecular formula of CHNO and a molecular weight of approximately 330.34 g/mol. The presence of the nitro group enhances the electrophilicity of the aromatic ring, which may influence its biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Nitro Group | Strong electron-withdrawing group, enhances reactivity |
| Hydroxyl Group | Can participate in hydrogen bonding, affecting solubility |
| Dimethylbenzamide Moiety | Provides stability and potential for complexation with biological targets |
The biological activity of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The nitro group increases the compound's reactivity, allowing it to participate in electrophilic substitution reactions typical of aromatic compounds.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, which may enhance binding affinity to specific proteins or enzymes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for cancer therapy or antiviral applications.
Case Studies and Research Findings
- Antiviral Activity : In a study examining various compounds for their efficacy against respiratory syncytial virus (RSV), derivatives similar to 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide demonstrated significant antiviral activity with EC50 values below 4 nM . This suggests potential therapeutic applications in treating viral infections.
- Binding Affinity Studies : Research utilizing surface plasmon resonance indicated that the compound exhibits notable binding affinity to specific targets, potentially influencing cellular signaling pathways. Techniques such as fluorescence spectroscopy have been employed to quantify these interactions.
- Metabolic Pathway Analysis : Investigations into the metabolic pathways of this compound revealed that it could affect cellular levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR) . This pathway is critical in cancer cell proliferation, suggesting a possible role for this compound in oncology.
Q & A
Q. What are the standard synthetic routes for 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitro-phenoxy coupling followed by hydroxyethyl group introduction and benzamide functionalization. Key steps include:
- Nitro-phenoxy coupling : Use nucleophilic aromatic substitution under controlled pH (e.g., pyridine as a base) to attach the nitrophenoxy group .
- Hydroxyethyl introduction : Employ reductive alkylation or hydroxylation of a vinyl precursor, requiring catalysts like palladium or nickel .
- Benzamide formation : React with dimethylamine under anhydrous conditions to avoid hydrolysis.
- Critical conditions : Temperature (60–80°C for nitro coupling), inert atmosphere (N₂/Ar), and TLC/HPLC monitoring for intermediate purity .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Purity assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities ≥0.1% .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm), hydroxyethyl (δ 1.2–1.5 ppm for CH₃), and dimethylamide (δ 2.8–3.2 ppm) .
- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction to resolve nitro-group orientation and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC determination .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
- Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the nitro-phenoxy coupling step?
- Methodological Answer :
- Solvent selection : Replace polar aprotic solvents (DMF) with DMSO to enhance nitro-group activation .
- Catalyst screening : Test Pd(OAc)₂ with ligands (e.g., XPhos) to reduce side reactions.
- Kinetic studies : Use in-situ FTIR to monitor nitro-group displacement rates and adjust stoichiometry (e.g., 1.2 eq. nitrophenol derivative) .
- Data-driven optimization : Apply DOE (Design of Experiments) to variables (temp, pH, catalyst loading) and analyze via ANOVA .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., PFOR in anaerobic microbes) via nitro-group hydrogen bonding (N–H⋯O interactions) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the hydroxyethyl group in hydrophobic pockets .
- QSAR modeling : Corolate substituent effects (e.g., nitro vs. methoxy) with bioactivity using Hammett σ constants .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Purity verification : Re-analyze compound batches via HPLC to rule out degradation products .
- Assay standardization :
- Use synchronized cell cycles (serum starvation) to reduce variability.
- Include positive controls (e.g., doxorubicin) and normalize data to cell count (ATP-based assays) .
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify cell-line-specific pathways (e.g., oxidative stress vs. apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
